HEMATOXYLIN
Overview
Description
Pikromycin, first isolated by Brokmann and Hekel in 1951, belongs to the class of macrolide antibiotics . It is synthesized by Streptomyces venezuelae, a Gram-positive bacterium. The structure of pikromycin includes a 14-membered ring macrolide backbone, along with a desosamine sugar and a hydroxyl group .
Mechanism of Action
Hematoxylin, also known as Haematoxylin or Hydroxybrazilin, is a naturally derived dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum) with a chemical formula of C16H14O6 . It has been widely used in histology as a stain, as well as in the textile and leather industry .
Target of Action
The primary target of this compound is the chromatin of cell nuclei . This compound has the capacity to stain the chromatin, revealing key diagnostic markers such as changes in chromatin patterns and alterations of nuclear size and shape . This makes it an invaluable tool in the evaluation of pathological changes .
Mode of Action
This compound, in its natural state, is relatively colorless and has little value as a biological stain . To produce a functional dye, this compound is oxidized to hematein and subsequently bound to one of several metal ions, including aluminum (Al+3), iron (Fe+3), and chromium (Cr+3) . This metallic ion, referred to as a mordant, is involved in the binding of the dye to tissue .
The binding of hematein-Al+3 complexes to DNA is likely due to the electrostatic attraction of the cationic hematein-Al+3 complexes for the phosphate groups, which carry a negative charge at staining conditions .
Biochemical Pathways
The biochemical pathway of this compound involves the oxidation of this compound to hematein, which is then bound to a metal ion to form a functional dye . This process can be accomplished by the action of several agents . Older formulations relied on atmospheric oxygen for oxidation, while most current formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein .
Pharmacokinetics
It is known that this compound has a broad distribution into tissues, as evidenced by its widespread use in histological staining .
Result of Action
The result of this compound’s action is the staining of cell nuclei a purplish-blue, allowing pathologists to easily differentiate between the nuclear and cytoplasmic parts of a cell . The overall patterns of coloration from the stain show the general layout and distribution of cells and provide a general overview of a tissue sample’s structure .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the staining intensity can vary based on the pathologist’s learning experience and personal preference .
Biochemical Analysis
Biochemical Properties
The value of Hematoxylin lies in the capacity of aluminum this compound solutions to stain the chromatin of cell nuclei . This compound is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .
Cellular Effects
This compound-based protocols are among the oldest in the laboratory as some of the formulations of this compound-based solutions date back over one hundred years . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with this compound stains remain key diagnostic markers in the evaluation of pathological changes .
Molecular Mechanism
The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups as these groups carry a negative charge at staining conditions . This theory is based upon the belief that the electrostatic forces mediate the initial attraction of the hematein-Al +3 complexes for DNA but, the electrostatic bonds are replaced with more stable covalent or coordinate covalent bonds .
Temporal Effects in Laboratory Settings
This compound is converted to hematein by the action of a number of agents . Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, this compound and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation . The process of bubbling air through this compound solutions also has been used to speed up the oxidation process .
Dosage Effects in Animal Models
Currently, most formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein . Concentrations of sodium iodate typically are based upon the amount of this compound and usually range from 0.10 to 0.20 grams of sodium iodate per gram of this compound .
Metabolic Pathways
The metabolic pathways of this compound involve its conversion to hematein which is then bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its conversion to hematein and subsequent binding to metal ions .
Subcellular Localization
The subcellular localization of this compound is primarily in the cell nuclei where it binds to chromatin . This binding is facilitated by the conversion of this compound to hematein and its subsequent binding to metal ions .
Preparation Methods
Synthetic Routes: Pikromycin is synthesized through a type I polyketide synthase (PKS) system in S. venezuelae. The PKS system involves four polypeptides: PikAI, PikAII, PikAIII, and PikAIV. These polypeptides work together to assemble the complex macrolide structure. Recent electron cryo-microscopy studies have revealed an unexpected architecture of the PKS module .
Industrial Production: While pikromycin itself is not a clinically useful antibiotic, it serves as a valuable raw material for synthesizing related compounds. Notably, it can be used to create antibiotic ketolides such as erythromycins and new epothilones .
Chemical Reactions Analysis
Pikromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its diverse derivatives. Major products formed from these reactions include modified pikromycin analogs with altered properties .
Scientific Research Applications
Chemistry: Researchers study pikromycin to understand its biosynthesis and explore its potential as a scaffold for designing novel antibiotics.
Biology: Pikromycin’s interactions with cellular components provide insights into its mode of action and potential therapeutic applications.
Medicine: Although not directly used in clinical practice, pikromycin derivatives inspire drug development efforts, especially in the field of antibacterial agents.
Industry: Pikromycin’s role as a precursor for ketolides highlights its industrial significance in pharmaceutical synthesis .
Comparison with Similar Compounds
Pikromycin shares similarities with other macrolide antibiotics, but its unique structure sets it apart. Some similar compounds include erythromycins, clarithromycin, and azithromycin .
Properties
IUPAC Name |
(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVPPKBWHMQCE-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Record name | HEMATOXYLIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020678 | |
Record name | Hematoxylin | |
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Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline] | |
Record name | HEMATOXYLIN | |
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Record name | Hematoxylin | |
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Solubility |
Slightly soluble in cold; soluble in hot (NTP, 1992) | |
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Mechanism of Action |
BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST. | |
Record name | HEMATOXYLIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4174 | |
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CAS No. |
517-28-2, 8005-33-2 | |
Record name | HEMATOXYLIN | |
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Record name | Hematoxylin | |
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Record name | Hematoxylin | |
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Record name | Hematoxylin | |
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Record name | Haematoxylin | |
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Record name | HEMATOXYLIN | |
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Melting Point |
212 to 248 °F (NTP, 1992) | |
Record name | HEMATOXYLIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20455 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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